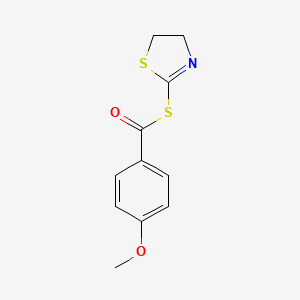![molecular formula C19H24N2O3S B5639010 N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5639010.png)
N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazole and chromane compounds typically involves multi-step organic reactions, utilizing key intermediates such as thioamides, ethoxycarbonyl derivatives, and various carboxylate precursors. These processes may involve cyclization, nitro substitution, and reactions with different arylidinemalononitrile derivatives or amines under specific conditions to achieve the desired structure (García et al., 2014) (Witalewska et al., 2019).
Molecular Structure Analysis
Compounds with thiazole and chromane structures often display complex molecular conformations. X-ray crystallography can reveal details such as dihedral angles between rings, hydrogen bonding patterns, and overall molecular geometry, contributing to the understanding of the compound's stereochemistry and conformational preferences (Vrabel et al., 2018).
Chemical Reactions and Properties
Thiazole and chromane derivatives are known for their versatility in chemical reactions, serving as precursors for further functionalization or participating in reactions that exploit their heterocyclic and aromatic characteristics. These compounds often undergo reactions such as electrophilic substitution, condensation with amines, and transformations under acidic or basic conditions (Mohamed, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are crucial for determining the compound's suitability for various applications and can be influenced by substituents on the thiazole and chromane cores (Li et al., 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interactions with biological molecules, are determined by the compound's functional groups and overall molecular architecture. Studies on related compounds highlight the importance of substituents and structural features in dictating chemical behavior, including fluorescence properties, biological activity, and interaction with metals (Vellaiswamy & Ramaswamy, 2017).
Mecanismo De Acción
The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. Thiazoles are known to exhibit various biological activities, but the specific mechanism of action would depend on the exact nature of the compound and its interactions with its target .
Propiedades
IUPAC Name |
7-methoxy-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-12(2)19-21-15(11-25-19)6-7-20-18(22)14-8-13-4-5-16(23-3)9-17(13)24-10-14/h4-5,9,11-12,14H,6-8,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJMSWPVRRLTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCNC(=O)C2CC3=C(C=C(C=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5638936.png)
![9-(3-methylbenzoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638948.png)
![2-ethyl-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5638956.png)

![propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638969.png)
![2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5638974.png)
![1-[4-(phenylsulfonyl)phenyl]-1H-imidazole](/img/structure/B5638980.png)

![methyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5638997.png)
![(1S*,5R*)-6-[(3-fluorophenyl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639001.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5639003.png)

![4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide](/img/structure/B5639040.png)
![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)